molecular formula C17H26N2O2 B13255708 N-(2-aminocyclohexyl)-4-butoxybenzamide

N-(2-aminocyclohexyl)-4-butoxybenzamide

Cat. No.: B13255708
M. Wt: 290.4 g/mol
InChI Key: ABANJWRFADNKTM-UHFFFAOYSA-N
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Description

N-(2-aminocyclohexyl)-4-butoxybenzamide is a chemical compound that features a cyclohexylamine moiety attached to a benzamide structure with a butoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminocyclohexyl)-4-butoxybenzamide typically involves the reaction of 2-aminocyclohexylamine with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminocyclohexyl)-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new alkoxy or functionalized derivatives.

Scientific Research Applications

N-(2-aminocyclohexyl)-4-butoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-aminocyclohexyl)-4-butoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminocyclohexyl)benzamide: Lacks the butoxy substituent, which may affect its solubility and reactivity.

    4-butoxybenzamide: Lacks the cyclohexylamine moiety, which may influence its biological activity.

    N-(2-aminocyclohexyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a butoxy group, potentially altering its chemical and physical properties.

Uniqueness

N-(2-aminocyclohexyl)-4-butoxybenzamide is unique due to the combination of the cyclohexylamine and butoxybenzamide moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-(2-aminocyclohexyl)-4-butoxybenzamide

InChI

InChI=1S/C17H26N2O2/c1-2-3-12-21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18/h8-11,15-16H,2-7,12,18H2,1H3,(H,19,20)

InChI Key

ABANJWRFADNKTM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2CCCCC2N

Origin of Product

United States

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